Cas no 64928-88-7 (1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one)

1-(2-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound featuring a benzodiazolone core with an aminoethyl substituent. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both amine and carbonyl functional groups allows for further derivatization, enabling the synthesis of more complex molecules. Its stable benzodiazolone moiety contributes to enhanced reactivity in nucleophilic and electrophilic reactions. The compound is of interest in medicinal chemistry due to its potential role in developing biologically active agents. High purity grades are available to ensure consistency in research and industrial processes. Proper handling and storage are recommended to maintain stability.
1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one structure
64928-88-7 structure
Product Name:1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS No:64928-88-7
MF:C9H11N3O
MW:177.203141450882
MDL:MFCD11577004
CID:501269
PubChem ID:11745176
Update Time:2025-07-01

1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-Benzimidazol-2-one,1-(2-aminoethyl)-1,3-dihydro-
    • 1-(2-aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one
    • 2H-Benzimidazol-2-one,1-(2-aminoethyl)-1,3-dihydro-(9CI)
    • 1-(2-aminoethyl) -4-[3-(hydroxy)propyl]piperazine
    • 1-(2-amino-ethyl)-1,3-dihydro-benzoimidazol-2-one
    • 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole
    • 1-(2-aminoethyl)-4-(3-hydroxypropyl)piperazine
    • 1-Piperazinepropanol, 4-(2-aminoethyl)-
    • ACMC-20n4mm
    • AG-D-89729
    • AGN-PC-00GTL2
    • CTK4C4657
    • SureCN9346853
    • FT-0731397
    • MFCD11577004
    • 1-(2-Aminoethyl)-1h-benzo[d]imidazol-2-ol
    • SCHEMBL891366
    • QRXBDDXQNITPII-UHFFFAOYSA-N
    • 3-(2-aminoethyl)-1H-benzimidazol-2-one
    • CS-0270414
    • 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2(3H)-one
    • 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • DTXSID101228347
    • 64928-88-7
    • NS-01502
    • AKOS005263873
    • EN300-147882
    • MDL: MFCD11577004
    • Inchi: 1S/C9H11N3O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6,10H2,(H,11,13)
    • InChI Key: QRXBDDXQNITPII-UHFFFAOYSA-N
    • SMILES: O=C1NC2C=CC=CC=2N1CCN

Computed Properties

  • Exact Mass: 177.09033
  • Monoisotopic Mass: 177.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 58.4Ų

Experimental Properties

  • Density: 1.236
  • PSA: 58.36

1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>

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Additional information on 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Compound CAS No. 64928-88-7: 1-(2-Aminoethyl)-2,3-Dihydro-1H-1,3-Benzodiazol-2-One

The compound with CAS No. 64928-88-7, commonly referred to as 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzodiazepines and has garnered attention due to its potential applications in drug development and material science. The structure of this compound is characterized by a benzodiazole ring system with a ketone group and an aminoethyl substituent, which contributes to its unique chemical properties.

Recent studies have highlighted the importance of benzodiazepines in various therapeutic areas. For instance, researchers have explored the role of benzodiazole derivatives in anti-cancer drug design. The presence of the aminoethyl group in 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one enhances its ability to interact with biological targets, making it a promising candidate for drug delivery systems. Additionally, the compound's stability under physiological conditions has been validated through in vitro experiments, further supporting its potential use in medicinal chemistry.

In terms of synthesis, the preparation of 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves a multi-step process that includes nucleophilic substitution and cyclization reactions. The use of eco-friendly solvents and catalysts has been emphasized in recent research to align with green chemistry principles. This approach not only reduces environmental impact but also improves the overall yield and purity of the compound.

The application of benzodiazepine derivatives extends beyond pharmacology into materials science. For example, studies have demonstrated that benzodiazole-containing polymers exhibit enhanced mechanical and thermal properties. The incorporation of 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one into polymer matrices has shown potential for developing advanced materials used in electronic devices and biomedical applications.

Moreover, the compound's role as an intermediate in organic synthesis cannot be overlooked. Its ability to undergo various functional group transformations makes it a versatile building block for constructing complex molecules. Recent advancements in catalytic methods have further streamlined its synthesis process, making it more accessible for large-scale production.

In conclusion, CAS No. 64928-88-7, or 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, stands as a pivotal molecule with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties continue to drive innovative research and development efforts in both academia and industry.

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